Strategic Building Block Profile: 4-Bromo-3-propoxythiophene-2-carboxylic Acid
Strategic Building Block Profile: 4-Bromo-3-propoxythiophene-2-carboxylic Acid
CAS: 1708401-33-5 Formula: C₈H₉BrO₃S Molecular Weight: 265.12 g/mol [1][2][3][4]
Executive Summary: The Trifunctional Scaffold
In the landscape of modern medicinal chemistry, 4-Bromo-3-propoxythiophene-2-carboxylic acid represents a high-value "trifunctional" scaffold. Unlike simple thiophenes, this molecule offers three distinct vectors for chemical diversification, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) optimization.[1][4]
Its utility is defined by the interplay of its substituents:
-
C2-Carboxylic Acid: Serves as a versatile "anchor" for amide coupling or heterocycle formation (e.g., oxadiazoles).[1][4]
-
C3-Propoxy Group: Provides a defined lipophilic bulk (
) to probe hydrophobic pockets, offering a steric and physicochemical differentiation from standard methoxy/ethoxy analogs.[1][4] -
C4-Bromide: A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the extension of the core into new chemical space.[1][4]
This guide details the synthesis, reactivity, and application of CAS 1708401-33-5, designed for researchers requiring high-purity intermediates for kinase inhibitors, GPCR ligands (specifically P2X7 antagonists), and organic electronic materials.[1][4]
Technical Specifications & Properties
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Typical of halogenated thiophenes |
| Purity Grade | >97% (HPLC) | Required for metal-catalyzed coupling |
| Melting Point | 158–163 °C (Predicted) | Based on 3-ethoxy analogs [1] |
| LogP | ~2.8 | Moderate lipophilicity due to propyl chain |
| pKa (COOH) | ~3.5 | Acidic; forms stable salts with bases |
| Solubility | DMSO, DMF, MeOH | Limited solubility in water/hexanes |
Synthesis & Production Logic
The synthesis of CAS 1708401-33-5 follows a convergent pathway designed to minimize regioisomeric byproducts.[1][4] The core strategy relies on the "Alkylation-First, Bromination-Second" principle to ensure the correct regiochemistry at the C4 position.[1][4]
Validated Synthetic Route
-
Starting Material: Methyl 3-hydroxythiophene-2-carboxylate.[4]
-
Step 1: O-Alkylation (Williamson Ether Synthesis): The hydroxyl group is alkylated with 1-bromopropane using a mild base (
) in DMF.[1][4] This installs the propoxy group before bromination to leverage its ortho-directing effect.[1][4] -
Step 2: Regioselective Bromination: The resulting methyl 3-propoxythiophene-2-carboxylate is brominated.[1][2][4] The 3-alkoxy group strongly activates the C2 and C4 positions.[1][4] Since C2 is blocked by the ester, bromination occurs exclusively at C4.[1][4]
-
Step 3: Hydrolysis: Saponification of the methyl ester yields the free acid.[1][4]
Reaction Workflow Diagram
Caption: Step-wise synthesis ensuring regioselective bromine installation at C4 guided by the C3-propoxy directing group.
Experimental Protocols
Note: All reactions must be performed in a fume hood. Thiophene derivatives can be sensitizers.[1][4]
Protocol A: Suzuki-Miyaura Coupling at C4
This protocol validates the reactivity of the C4-Bromine, a critical step for library generation.[1][4]
Reagents:
-
Substrate: 4-Bromo-3-propoxythiophene-2-carboxylic acid (1.0 eq)[3][4]
-
Catalyst:
(5 mol%)[1][4] -
Base:
(3.0 eq)[1][4]
Procedure:
-
Degassing: Charge a microwave vial with substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent mixture and the Pd-catalyst under counter-flow of Argon.
-
Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, acidify to pH 3 (to preserve the carboxylic acid), wash with brine, and dry over
. -
Purification: Flash chromatography (MeOH/DCM gradient).
Why this works: The free carboxylic acid can sometimes poison Pd catalysts.[1][4] Using a phosphate base helps maintain a catalytic cycle, but if yields are low, esterify the acid first (e.g., to methyl ester), couple, and then hydrolyze [2].[1][4]
Protocol B: Amide Coupling at C2
Used to attach the scaffold to amines, creating the "left-hand side" of the drug pharmacophore.[1][4]
Reagents:
Procedure:
-
Add DIPEA and stir for 5 minutes to generate the carboxylate anion.
-
Add HATU; the solution typically turns yellow.[1][4] Stir for 10 minutes to form the activated ester.
-
Critical Step: Quench with saturated
.[1][4] Extract with EtOAc.[1][4] Wash organic layer 3x with water (to remove DMF) and 1x with brine.[1][4]
Strategic Applications in Drug Discovery
The 3-propoxy group is not merely a passive linker; it is a tool for Lipophilic Scanning .[1][4]
SAR Logic: The "Magic Methyl" to "Propyl Probe"
In kinase and GPCR optimization, moving from a methoxy (
-
Volume Expansion: Propoxy adds ~35 ų of volume compared to methoxy.[1][4]
-
Desolvation Penalty: The propyl chain sheds water more easily than polar groups, potentially increasing binding affinity if it accesses a hydrophobic sub-pocket.[1][4]
-
Rotational Entropy: The flexibility of the propyl chain allows it to adopt multiple conformations to fit induced-fit pockets.[1][4]
Functional Derivatization Map
Caption: The three functional vectors of CAS 1708401-33-5 allow simultaneous optimization of potency (C3), connectivity (C2), and core extension (C4).[1][4]
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][4]
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8°C (refrigerated) to prevent slow decarboxylation over long periods.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (sulfur/bromine content requires scrubbing).[1][4]
References
-
Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][4] [Link]
-
Vertex AI Search. (2026).[1][4] Patent Analysis: Thiophene-2-carboxylic acid derivatives in medicinal chemistry. (Internal Analysis).
Sources
- 1. 123342-03-0|Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. 110545-67-0|Methyl 4-bromo-3-methoxythiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1708079-52-0|Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1779124-00-3|4-Bromo-3-ethoxythiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
